molecular formula C6H14O3S B3426996 5-(Methylsulfonyl)-1-pentanol CAS No. 558466-07-2

5-(Methylsulfonyl)-1-pentanol

Cat. No. B3426996
CAS RN: 558466-07-2
M. Wt: 166.24 g/mol
InChI Key: GYWGTIUZWRJGPS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “5-(Methylsulfonyl)-1-pentanol” would consist of a five-carbon chain (pentanol) with a methylsulfonyl group attached to one end of the chain. The presence of the polar sulfonyl group and the polar hydroxyl group would make this compound polar and could affect its physical and chemical properties .


Chemical Reactions Analysis

The chemical reactivity of “5-(Methylsulfonyl)-1-pentanol” would likely be influenced by the presence of the methylsulfonyl and hydroxyl groups. The hydroxyl group could potentially undergo reactions typical of alcohols, such as dehydration or oxidation. The methylsulfonyl group could potentially participate in substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(Methylsulfonyl)-1-pentanol” would be influenced by its molecular structure. The compound is likely to be a liquid at room temperature given the similar properties of related compounds . The presence of both a sulfonyl group and a hydroxyl group could result in the compound having good solubility in polar solvents .

Safety and Hazards

While specific safety and hazard data for “5-(Methylsulfonyl)-1-pentanol” is not available, compounds containing sulfonyl groups can be irritants and may be harmful if swallowed or come into contact with the skin or eyes .

Future Directions

The potential applications and future directions for “5-(Methylsulfonyl)-1-pentanol” would depend on its physical and chemical properties, as well as the results of biological testing. It could potentially be used in the development of new pharmaceuticals or as a building block in organic synthesis .

properties

IUPAC Name

5-methylsulfonylpentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O3S/c1-10(8,9)6-4-2-3-5-7/h7H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYWGTIUZWRJGPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Methylsulfonyl)-1-pentanol

CAS RN

558466-07-2
Record name 5-methanesulfonylpentan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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